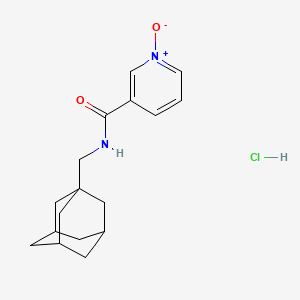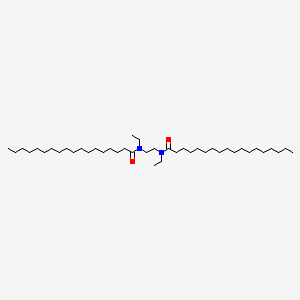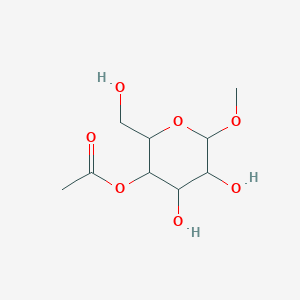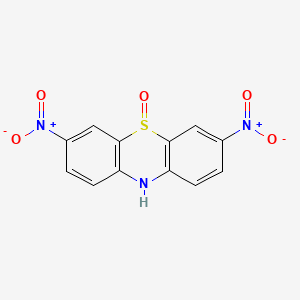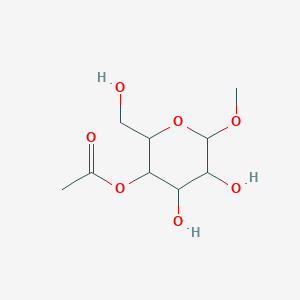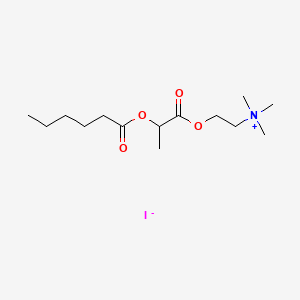
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants. This specific compound has unique structural features that make it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide typically involves the following steps:
Formation of the Ester Linkage: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Quaternization: The ester is then reacted with a tertiary amine, such as trimethylamine, in the presence of an alkylating agent like methyl iodide. This step results in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodide ion can be substituted with other anions, such as chloride or bromide, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate or sodium chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions will produce different quaternary ammonium salts.
Aplicaciones Científicas De Investigación
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is facilitated by the compound’s ability to integrate into the lipid bilayer and alter its structural integrity.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Chloride: Known for its use in detergents and disinfectants.
Uniqueness
2-(1-Oxo-2-((1-oxohexyl)oxy)propoxy)-N,N,N-trimethylethanaminium iodide is unique due to its specific ester linkage and quaternary ammonium structure, which provide enhanced stability and antimicrobial activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
Propiedades
Número CAS |
73231-81-9 |
|---|---|
Fórmula molecular |
C14H28INO4 |
Peso molecular |
401.28 g/mol |
Nombre IUPAC |
2-(2-hexanoyloxypropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C14H28NO4.HI/c1-6-7-8-9-13(16)19-12(2)14(17)18-11-10-15(3,4)5;/h12H,6-11H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MIMKTUWAYMQEQM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


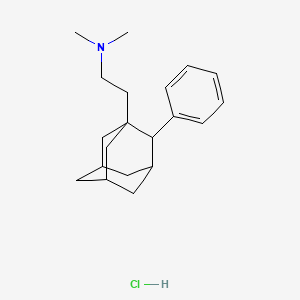
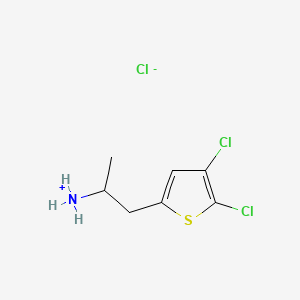
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)


